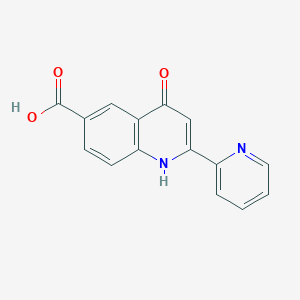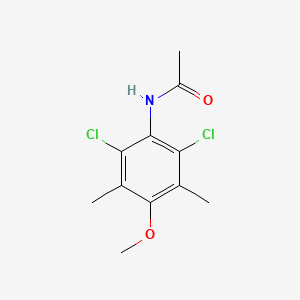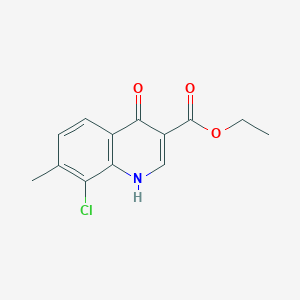![molecular formula C13H16N4O2 B15065330 7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one CAS No. 527752-41-6](/img/structure/B15065330.png)
7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a morpholinomethyl group, which contributes to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the amino and morpholinomethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized naphthyridine compounds.
科学的研究の応用
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Amino-4-methylcoumarin: Known for its fluorescence properties and used in enzyme assays.
4-Aminocoumarin: Utilized in organic synthesis and as a precursor for other heterocyclic compounds.
7-Amino-4-trifluoromethyl coumarin: Studied for its stability, reactivity, and biological activity.
Uniqueness
7-Amino-4-(morpholinomethyl)-1,8-naphthyridin-2(1H)-one stands out due to its unique combination of a naphthyridine core and a morpholinomethyl group, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
527752-41-6 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC名 |
7-amino-4-(morpholin-4-ylmethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H16N4O2/c14-11-2-1-10-9(7-12(18)16-13(10)15-11)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H3,14,15,16,18) |
InChIキー |
USYAKIGLZIVYMN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=O)NC3=C2C=CC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)










![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)

